molecular formula C13H11BrO2 B6383271 3-Bromo-5-(2-methoxyphenyl)phenol, 95% CAS No. 1261970-43-7

3-Bromo-5-(2-methoxyphenyl)phenol, 95%

Cat. No. B6383271
CAS RN: 1261970-43-7
M. Wt: 279.13 g/mol
InChI Key: ALQSQXUONNATIF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyphenyl)phenol, 95% (3B5P) is a brominated phenolic compound with a wide range of applications in scientific research. It has been studied extensively for its chemical, biochemical, and physiological effects, as well as its potential for use in various laboratory experiments. In

Scientific Research Applications

3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of oxidative stress, enzyme inhibition, and anti-inflammatory effects. It has been used to study the role of oxidative stress in the development of chronic diseases, such as cancer and diabetes. It has also been used to study the effects of enzyme inhibition on the development of certain diseases. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been used to study the anti-inflammatory effects of certain drugs.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is responsible for its antioxidant and anti-inflammatory effects. It has been suggested that the bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is capable of scavenging free radicals and reducing inflammation.
Biochemical and Physiological Effects
3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to inhibit certain enzymes. It has also been found to have an anti-bacterial effect and to reduce the toxicity of certain drugs. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been found to have an anti-tumor effect and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments. It is not particularly soluble in organic solvents, and it can be toxic in high concentrations. Additionally, it can be difficult to obtain in pure form.

Future Directions

The potential applications of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% are numerous and varied. It could be used to study the effects of oxidative stress in various diseases, as well as the effects of enzyme inhibition and anti-inflammatory drugs. Additionally, it could be used to study the anti-tumor effects of certain drugs and to reduce the toxicity of certain drugs. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% could be used to study the effects of bromine on the human body, as well as its potential role in the prevention of certain diseases. Finally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% could be used to develop new drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is relatively straightforward. It can be synthesized from 2-methoxy-5-bromophenol and sodium hydroxide by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration.

properties

IUPAC Name

3-bromo-5-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSQXUONNATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686373
Record name 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-methoxyphenyl)phenol

CAS RN

1261970-43-7
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261970-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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